3-Piperidinamine, Dihydrochloride; 3-Aminopiperidine Dihydrochloride

Beschreibung

Chemical Structure and Properties 3-Piperidinamine dihydrochloride (C₅H₁₂N₂·2HCl, MW 173.08) is a piperidine derivative with an amine group at the 3-position. It exists as a white to off-white hygroscopic solid, often synthesized via catalytic hydrogenation of 3-aminopyridine over platinum oxide in hydrochloric acid, yielding quantitative results . The compound has two enantiomeric forms: (R)- and (S)-3-aminopiperidine dihydrochloride, distinguished by their stereochemistry and pharmacological activity .

Applications

This compound is a critical intermediate in synthesizing antidiabetic drugs such as Linagliptin, Alogliptin, and Trelagliptin succinate. Its chiral purity (≥99:1 enantiomeric ratio) ensures efficacy in targeting dipeptidyl peptidase-4 (DPP-4) inhibitors .

Eigenschaften

Molekularformel |

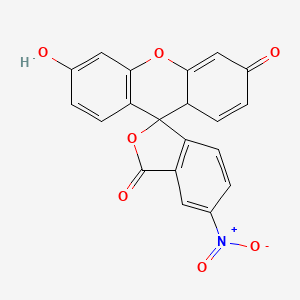

C20H11NO7 |

|---|---|

Molekulargewicht |

377.3 g/mol |

IUPAC-Name |

6'-hydroxy-6-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione |

InChI |

InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,15,23H |

InChI-Schlüssel |

CVEKAMUQOOINBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resolution Using (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane

One of the most efficient methods for preparing (R)-(+)-3-piperidinamine dihydrochloride involves the resolution of racemic 3-aminopiperidine using (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a chiral resolving agent. This method offers several advantages for industrial production, including high optical purity and yield, along with lower production costs.

The specific procedure involves:

- Dissolving the resolving agent in an alcohol-water solution (typically 85-95% alcohol)

- Adding racemic 3-aminopiperidine and refluxing for approximately 2 hours

- Cooling to crystallize the diastereomeric salt

- Filtering to separate the solid (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane/(R)-(+)-3-aminopiperidine double salt

- Dissociating this salt in an alcoholic solution of hydrogen chloride

- Collecting the precipitated (R)-(+)-3-piperidinamine dihydrochloride

The mother liquor containing the (S)-(-)-3-aminopiperidine can be processed to recover the resolving agent, and the (S)-(-)-3-aminopiperidine dihydrochloride can undergo racemization for recycling in subsequent batches.

Experimental Results from Various Alcohol-Water Solutions

The following table summarizes experimental results using different alcohol-water solutions:

| Experiment | Alcohol Type | Alcohol Concentration | Yield (%) | Optical Purity (e.e.%) | Resolving Agent Recovery (%) |

|---|---|---|---|---|---|

| 1 | t-Butanol | 88% | 93.9 | 99.48 | 94.6 |

| 2 | Ethanol | 95% | Not specified | Not specified | Not specified |

| 5 | t-Butanol | 95% | 91.7 | 96.28 | 83.0 |

| 6 | t-Butanol | 90% | Not specified | Not specified | Not specified |

| 7 | t-Butanol | 85% | 79.7 | 95.42 | 74.8 |

The data indicates that t-butanol at 88% concentration provides the optimal balance of yield, optical purity, and resolving agent recovery.

Catalytic Hydrogenation Method

Reduction of 3-Aminopyridine

Another approach to synthesizing (R)-3-aminopiperidine dihydrochloride starts with 3-aminopyridine as the raw material:

- Catalytic hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine

- Resolution of the racemic mixture using a chiral reagent

- Isolation of (R)-3-aminopiperidine

- Conversion to the dihydrochloride salt

While conceptually straightforward, this method presents several practical challenges:

- Requires specialized equipment (autoclave)

- Needs expensive catalysts

- Results in relatively low yields

- Presents operational difficulties in industrial settings

Stereoselective Synthesis from D-Ornithine

Cyclization of D-Ornithine Hydrochloride

A stereoselective approach utilizes D-ornithine hydrochloride as the starting material:

- Reaction of D-ornithine hydrochloride with dichlorosulfoxide at low temperatures (-78°C to 45°C)

- Cyclization to form the piperidine ring with the desired stereochemistry

- Conversion to the dihydrochloride salt

This method offers the advantage of starting with a chiral precursor, potentially eliminating the need for resolution steps. However, the low-temperature conditions required present challenges for large-scale production.

Asymmetric Synthesis Methods

Asymmetric Hydrogenation

More advanced approaches to (R)-3-aminopiperidine dihydrochloride synthesis involve asymmetric hydrogenation using chiral catalysts. These methods typically employ:

- A suitable pyridine derivative with protected amino functionality

- A chiral transition metal catalyst (often Ru or Rh-based)

- Hydrogen gas under pressure

- Subsequent deprotection and salt formation

The advantages of asymmetric hydrogenation include potential for higher optical purity in a single step, though catalyst costs can be prohibitive for large-scale production.

Comparative Analysis of Preparation Methods

When evaluating the different preparation methods for (R)-3-aminopiperidine dihydrochloride, several factors must be considered:

| Method | Advantages | Disadvantages | Optical Purity | Scalability |

|---|---|---|---|---|

| Resolution with Phosphorinane | - High optical purity (>99% e.e.) - Resolving agent recyclable - Simple operation - Cost-effective |

- Requires handling of racemic mixture - Theoretical max yield 50% (unless racemization employed) |

Excellent (up to 99.48% e.e.) | Excellent |

| Catalytic Hydrogenation | - Straightforward chemistry - Well-established |

- Requires autoclave - Expensive catalysts - Low yield - Operational difficulties |

Dependent on resolution step | Limited |

| D-Ornithine Cyclization | - Stereoselective - Avoids resolution |

- Low temperature requirements - Complex reaction conditions |

Not specified | Moderate |

| Asymmetric Hydrogenation | - Potentially high optical purity - Single-step stereocontrol |

- Expensive catalysts - Specialized equipment |

Variable | Limited |

Industrial Production Considerations

For industrial-scale production of (R)-3-aminopiperidine dihydrochloride, the resolution method using (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane appears to be the most viable approach based on:

- Operational simplicity

- High optical purity of the final product

- Good yields

- Recyclability of the resolving agent

- Moderate reaction conditions

- Cost-effectiveness

The ability to racemize and recycle the (S)-(-)-isomer further enhances the economic viability of this method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Nitrofluorescein, Isomer 1, undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Reduction: Aminofluorescein derivatives.

Substitution: Various substituted fluorescein derivatives depending on the nucleophile used.

Oxidation: Oxidized fluorescein derivatives

Wissenschaftliche Forschungsanwendungen

Nitrofluorescein, Isomer 1, is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biological molecules.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .

Wirkmechanismus

The mechanism of action of Nitrofluorescein, Isomer 1, involves its ability to absorb light at specific wavelengths and emit fluorescence. The nitro group in the compound influences its electronic structure, affecting its absorption and emission properties. The compound can interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical assays and imaging techniques .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Physical and Pharmacological Properties

Key Research Findings

Enantiomeric Specificity: The (R)-enantiomer of 3-aminopiperidine dihydrochloride is preferred in antidiabetic drugs due to its higher binding affinity to DPP-4 compared to the (S)-form .

Synthesis Optimization : One-pot methods using palladium catalysts and chiral auxiliaries (e.g., tert-butanesulfinyl amide) improve enantiomeric purity and reduce production costs .

Derivative Activity: Substituents like bromo-methoxybenzyloxyimino () may enhance antimicrobial properties but require further pharmacological validation.

Biologische Aktivität

3-Piperidinamine, dihydrochloride, also known as 3-aminopiperidine dihydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHClN

- Molecular Weight : 179.09 g/mol

- CAS Number : 138060-07-8

3-Aminopiperidine dihydrochloride is a chiral compound, and its enantiomers may exhibit different biological activities and pharmacokinetic profiles .

Research indicates that 3-aminopiperidine derivatives can modify the activity of various enzymes. For instance, peptide analogues containing piperidine moieties have been shown to inhibit cysteine proteases such as IdeS and SpeB. The structural rigidity introduced by the piperidine ring enhances the interaction with these enzymes, leading to increased inhibitory activity compared to their non-piperidine counterparts .

Inhibitory Activity

In a study examining peptide analogues based on human IgG cleavage sites, several piperidine-containing analogues demonstrated significant inhibitory effects on IdeS activity. The most effective inhibitors included:

| Compound Name | Inhibitory Activity |

|---|---|

| (R)-pipGP | High |

| (S)-LpipGP | Moderate |

| (S)-pipG | Moderate |

This data suggests that the presence of the piperidine moiety is crucial for enhancing the inhibitory capacity against specific proteases .

Therapeutic Applications

3-Aminopiperidine dihydrochloride has been explored for its potential in various therapeutic areas:

- Antimicrobial Agents : Its derivatives have shown promise in developing inhibitors against bacterial proteases, which are critical for bacterial virulence.

- Antidiabetic Medications : Certain piperidine derivatives are being investigated for their role as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

- Inhibition of IdeS : A study focused on synthesizing peptide analogues containing piperidine demonstrated that these compounds could effectively inhibit IdeS, a key enzyme in Streptococcus pyogenes. The structural modifications allowed for enhanced binding affinity and selectivity .

- Dipeptidyl Peptidase IV Inhibitors : Research highlighted the synthesis of chiral piperidine derivatives that showed significant inhibition of DPP-IV, indicating their potential use in managing type 2 diabetes mellitus .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-Aminopiperidine dihydrochloride, and how is its stereochemistry preserved?

- Methodological Answer : A 9-step synthesis starting from D-glutamic acid is widely used, involving carboxyl esterification, Cbz protection, ester reduction, cyclization, and deprotection steps. The stereochemical integrity is maintained by avoiding traditional chiral resolution methods, instead relying on the chiral pool strategy using D-glutamic acid as the starting material. Total yield reaches 37.7%, with structural confirmation via NMR and reaction monitoring by HPLC/GC .

- Storage & Handling : Store at room temperature in tightly sealed containers to prevent moisture absorption. Use gloves, lab coats, and eye protection during handling, and ensure proper ventilation to avoid inhalation .

Q. How can researchers confirm the purity and structural identity of 3-Aminopiperidine dihydrochloride?

- Analytical Techniques :

- Purity : Use HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Purity thresholds >97.0% (T) are typical for research-grade material .

- Structural Confirmation : - and -NMR to verify the piperidine ring protons and amine groups. Compare spectral data with reference standards (e.g., CAS 334618-23-4) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes. For accidental ingestion, seek medical attention and provide SDS documentation (e.g., Cayman Chemical Co. SDS) .

- Waste Disposal : Collect solid/liquid waste separately and treat as hazardous biological waste via certified disposal services .

Advanced Research Questions

Q. How can synthetic routes for 3-Aminopiperidine dihydrochloride be optimized to improve yield and enantiomeric excess (ee)?

- Key Variables :

- Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize side reactions during deprotection steps.

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature Control : Maintain ≤50°C during Boc deprotection to prevent racemization .

- Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between variables and identify optimal conditions.

Q. How do discrepancies in reported physical properties (e.g., melting point, solubility) arise across studies, and how should they be resolved?

- Root Causes : Variations in salt forms (e.g., dihydrochloride vs. free base), hydration states, or impurities from synthesis (e.g., residual solvents).

- Resolution Strategies :

- Standardized Characterization : Report detailed conditions (e.g., solvent system for solubility tests, heating rate for melting point determination).

- Cross-Validation : Compare data with independent sources (e.g., NIST Chemistry WebBook for reference spectra) .

Q. What experimental strategies are recommended for studying 3-Aminopiperidine dihydrochloride as a DPP-IV inhibitor intermediate?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure DPP-IV activity inhibition (IC).

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive).

Q. How can researchers address challenges in scaling up the synthesis of (R)-3-Aminopiperidine dihydrochloride for preclinical studies?

- Critical Considerations :

- Process Safety : Mitigate exothermic risks during ester reduction by controlled reagent addition.

- Purification Scalability : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Quality Control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progress and intermediate purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.